2-(4-Nitrophenyl)acetyl chloride
Overview
Description
2-(4-Nitrophenyl)acetyl chloride is an organic compound with the molecular formula C8H6ClNO3. It is a derivative of acetyl chloride where the acetyl group is substituted with a 4-nitrophenyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
2-(4-Nitrophenyl)acetyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrobenzyl chloride with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
4-Nitrobenzyl chloride+Thionyl chloride→2-(4-Nitrophenyl)acetyl chloride+Hydrogen chloride+Sulfur dioxide
Industrial production methods often involve similar processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Nitrophenyl)acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(4-nitrophenyl)acetic acid and hydrochloric acid.
Common reagents used in these reactions include thionyl chloride, hydrogen gas, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Nitrophenyl)acetyl chloride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the formation of amides, esters, and other derivatives.
Biology: It can be used to modify biological molecules, such as proteins and peptides, by introducing the 4-nitrophenylacetyl group.
Medicine: Research into its derivatives has shown potential in developing pharmaceuticals, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride group is highly reactive and can readily form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical synthesis processes to introduce the 4-nitrophenylacetyl group into target molecules.
Comparison with Similar Compounds
2-(4-Nitrophenyl)acetyl chloride can be compared with other similar compounds such as:
4-Nitrobenzoyl chloride: Similar in structure but with a benzoyl group instead of an acetyl group. It is also used in organic synthesis but has different reactivity and applications.
2-(4-Nitrophenyl)acetic acid: The hydrolyzed form of this compound. It is less reactive and used in different contexts.
4-Nitrophenylacetic acid: Another related compound with similar applications in organic synthesis and research.
The uniqueness of this compound lies in its specific reactivity and the ability to introduce the 4-nitrophenylacetyl group into various molecules, making it a valuable intermediate in chemical synthesis.
Properties
IUPAC Name |
2-(4-nitrophenyl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c9-8(11)5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXZTVPBFJQFBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198471 | |
Record name | Benzeneacetyl chloride, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50434-36-1 | |
Record name | Benzeneacetyl chloride, 4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050434361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetyl chloride, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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